molecular formula C18H20ClNO3 B4399769 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B4399769
M. Wt: 333.8 g/mol
InChI Key: SYLFFWZKDFPKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in 2005 by GlaxoSmithKline for its potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Since then, numerous studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of GW0742.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide exerts its effects through activation of PPARs, which are nuclear receptors that play a crucial role in the regulation of various metabolic and inflammatory processes. Specifically, this compound activates PPARδ, which is highly expressed in skeletal muscle and adipose tissue. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, thereby improving lipid and glucose metabolism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to improve insulin sensitivity, reduce body weight and adiposity, and improve lipid profile. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. In vitro studies have demonstrated its anti-tumor and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is its high potency and selectivity for PPARδ. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its high cost and limited availability. It also has a short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several possible future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may also have potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to investigate its long-term safety and efficacy in humans.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been shown to have significant effects on lipid metabolism, glucose homeostasis, and inflammation. It has also been investigated for its potential neuroprotective, anti-tumor, and anti-inflammatory properties.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11-5-8-17(22-4)16(9-11)20-18(21)13(3)23-14-6-7-15(19)12(2)10-14/h5-10,13H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLFFWZKDFPKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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